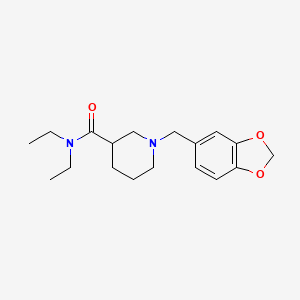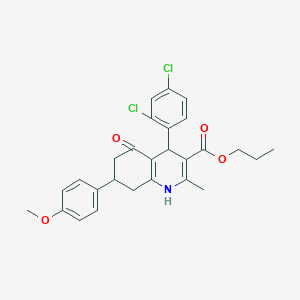![molecular formula C17H20ClN3O3 B4895765 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHAM-1, is a pyrimidine derivative that has shown potential in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes and signaling pathways. 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In neurological disorders, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function by increasing the expression of BDNF and NGF. In inflammation, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity. It also has good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its instability in acidic and basic conditions. It also has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to explore its potential in combination therapy with other anticancer drugs. Another direction is to investigate its potential in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in inflammation and to explore its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has shown potential in various scientific research applications. Its synthesis method has been optimized to obtain high yields, and its mechanism of action has been studied extensively. 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, and further studies are needed to fully understand its potential in various scientific research applications.
Synthesemethoden
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with hexylamine, followed by the reaction with barbituric acid. Another method involves the reaction of 4-chlorobenzaldehyde with hexylamine, followed by the reaction with dimethylmalonate and ammonium acetate. These methods have been optimized to obtain high yields of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurological disorders, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and improve cognitive function. In inflammation, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-3-4-5-10-19-11-14-15(22)20-17(24)21(16(14)23)13-8-6-12(18)7-9-13/h6-9,11,23H,2-5,10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVVZFUGDIEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)

![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)

![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)